molecular formula C22H21ClN2OS B2599579 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 866131-13-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2599579
CAS No.: 866131-13-7
M. Wt: 396.93
InChI Key: NMBORMNVKGABDN-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reagent reacts with a suitable precursor.

    Incorporation of the Methylphenoxy Group: The methylphenoxy group can be introduced through an etherification reaction using a methylphenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-chlorophenyl)methyl]sulfanyl}-4-ethoxyaniline
  • **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid

Uniqueness

Compared to similar compounds, 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-7-6-9-17(13-15)26-21-18-10-3-5-12-20(18)24-22(25-21)27-14-16-8-2-4-11-19(16)23/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBORMNVKGABDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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